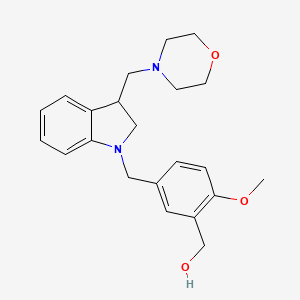
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene is a highly fluorinated aromatic compound. The presence of multiple bromine and fluorine atoms makes it a compound of interest in various fields of research, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Fluorination: Fluorination is carried out using reagents like hydrogen fluoride (HF) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production methods for such highly fluorinated compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Applications in materials science, particularly in the development of high-performance polymers and coatings.
作用機序
The mechanism of action of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene involves interactions with molecular targets and pathways, which may include:
Molecular Targets: Specific enzymes or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
Uniqueness
The uniqueness of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene lies in its specific arrangement of bromine and fluorine atoms, which may confer unique chemical and physical properties compared to other similar compounds.
特性
分子式 |
C12HBr2F15 |
|---|---|
分子量 |
589.92 g/mol |
IUPAC名 |
1-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12HBr2F15/c13-7(19)10(24,25)8(20,21)1-2(4(16)6(18)5(17)3(1)15)9(22,23)11(26,27)12(14,28)29/h7H |
InChIキー |
ZMNFYWRPTAFMMK-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(C(F)(F)Br)(F)F)(F)F)C(C(C(F)Br)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)







![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)



